

Synthesis of 8,8''-Bibaicalein: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: 8,8''-Bibaicalein

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the proposed synthetic methodologies for **8,8''-Bibaicalein**, a dimeric flavonoid of significant research interest. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow.

Introduction

8,8''-Bibaicalein is a biflavonoid composed of two baicalein units linked via a C-C bond at their respective 8 and 8'' positions. While the synthesis of baicalein itself is well-documented, the direct synthesis of its 8,8''-dimer is not explicitly detailed in currently available literature. However, based on established methods for biflavonoid synthesis, a plausible and robust synthetic strategy can be devised. The most promising approach involves a Suzuki-Miyaura cross-coupling reaction between two differentially functionalized baicalein monomers. This method offers a versatile and efficient route to construct the central C-C bond.

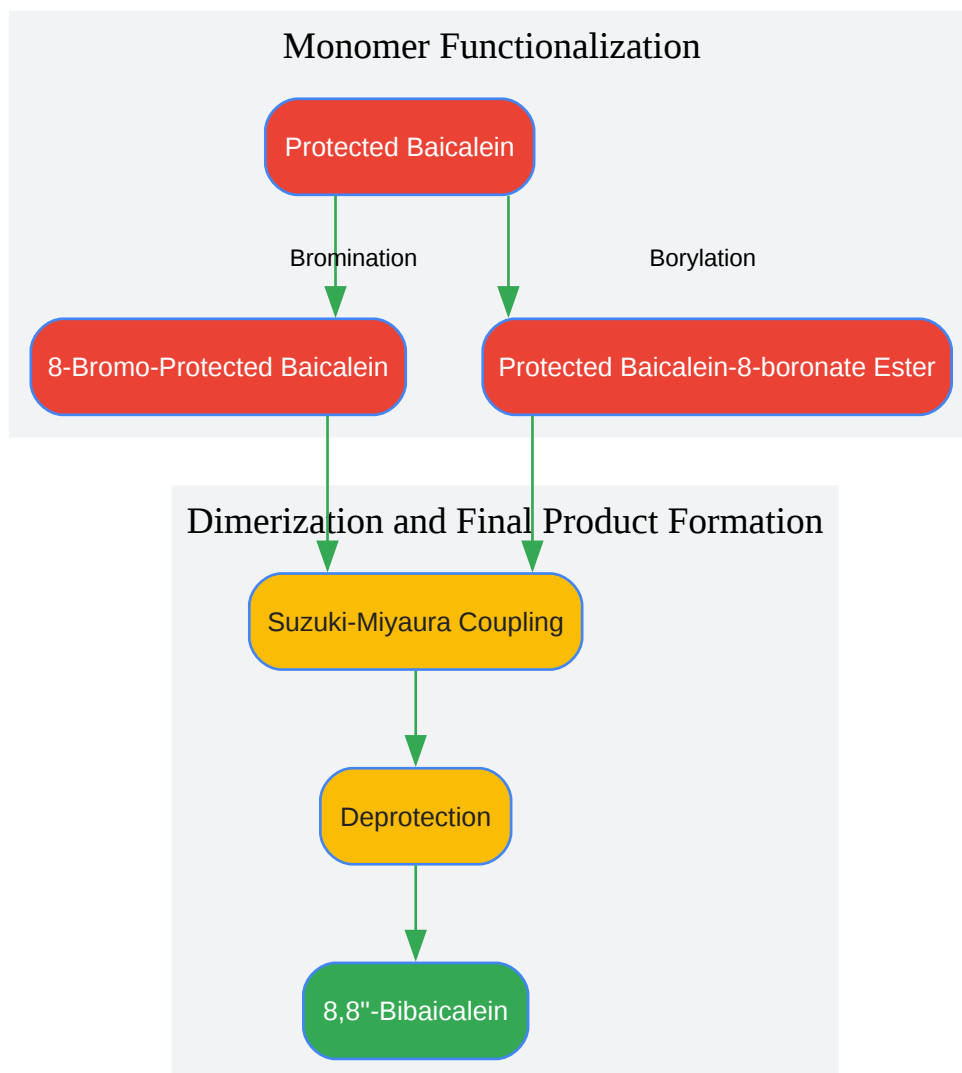
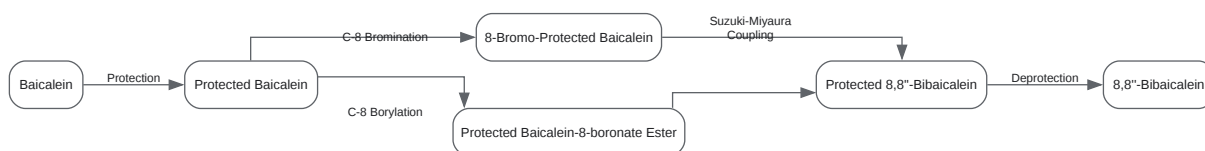
This document outlines a proposed multi-step synthesis involving:

- Protection of the hydroxyl groups of baicalein.
- Regioselective functionalization of the protected baicalein at the C-8 position to create an aryl halide and an aryl boronate ester.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling of these two intermediates.

- Deprotection to yield the final product, **8,8''-Bibaicalein**.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below.



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